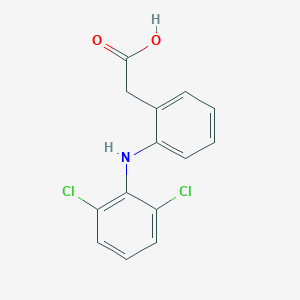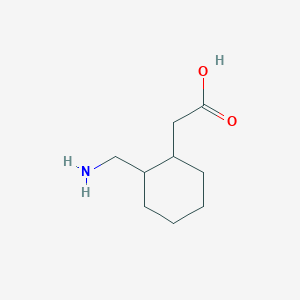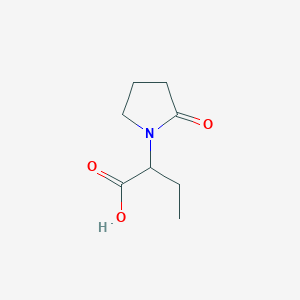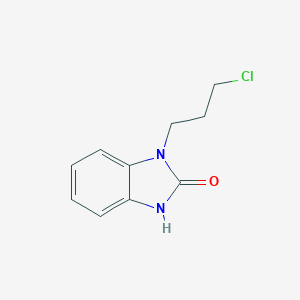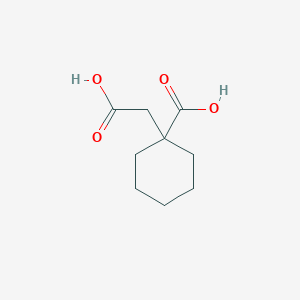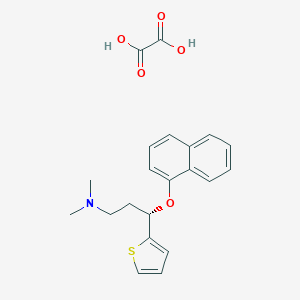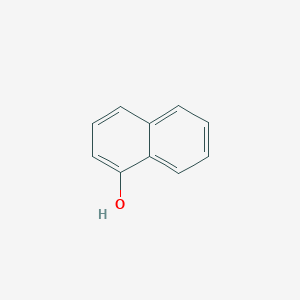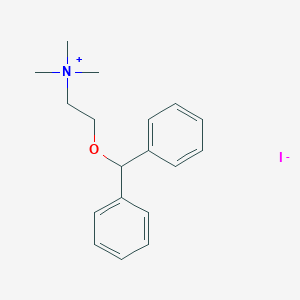
Diphenhydramine methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenhydramine methiodide is a chemical compound that belongs to the class of antihistamines. It is a derivative of diphenhydramine, which is commonly used as a sleep aid and allergy medication. Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of diphenhydramine methiodide involves its binding to muscarinic acetylcholine receptors in the central nervous system. This binding leads to the inhibition of the activity of these receptors, which results in a decrease in the release of acetylcholine. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. The inhibition of muscarinic receptors by diphenhydramine methiodide results in a decrease in the activity of these processes.
Effets Biochimiques Et Physiologiques
Diphenhydramine methiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of muscarinic acetylcholine receptors in the central nervous system, which results in a decrease in the release of acetylcholine. This decrease in acetylcholine release leads to a decrease in cognitive function, memory, and learning. Diphenhydramine methiodide has also been shown to have anticholinergic effects, which can result in dry mouth, blurred vision, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenhydramine methiodide has a number of advantages for use in lab experiments. It has a well-established synthesis method and has been shown to have a high affinity for muscarinic acetylcholine receptors. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the role of muscarinic receptors in the central nervous system. However, diphenhydramine methiodide also has a number of limitations for use in lab experiments. It can have anticholinergic effects, which can make it difficult to interpret the results of experiments. Additionally, it has not been extensively studied in vivo, which limits its potential for use in animal models.
Orientations Futures
There are a number of future directions for the study of diphenhydramine methiodide. One potential direction is the use of diphenhydramine methiodide in the study of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine release, which is thought to be due to the loss of muscarinic acetylcholine receptors. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the progression of Alzheimer's disease. Another potential direction is the use of diphenhydramine methiodide in the study of schizophrenia. Schizophrenia is characterized by a dysfunction in the dopaminergic and cholinergic systems. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the regulation of dopamine release in the central nervous system.
Méthodes De Synthèse
The synthesis of diphenhydramine methiodide involves the reaction of diphenhydramine with methyl iodide. The reaction results in the formation of diphenhydramine methiodide, which is a white crystalline powder. The synthesis method has been well-established and is commonly used in research laboratories.
Applications De Recherche Scientifique
Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in the regulation of cognitive function, memory, and learning. Diphenhydramine methiodide has been used to study the role of muscarinic receptors in the central nervous system and their involvement in various neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
14177-81-2 |
|---|---|
Nom du produit |
Diphenhydramine methiodide |
Formule moléculaire |
C18H24INO |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2-benzhydryloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VBILFZZVVHHLOE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
SMILES canonique |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
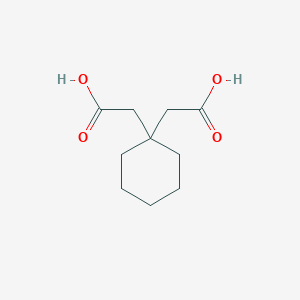
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)

